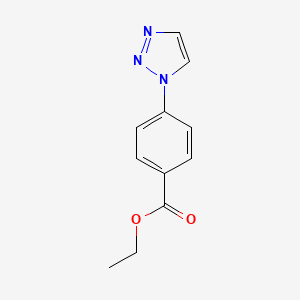
4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the triazole ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions
Major Products
Oxidation: Triazole N-oxides.
Reduction: 4-(1H-1,2,3-Triazole-1-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Scientific Research Applications
4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer, antibacterial, and antiviral agents
Materials Science: The compound is used in the development of coordination polymers and metal-organic frameworks (MOFs) with applications in catalysis, gas storage, and separation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or proteins. For example, triazole derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a different triazole ring.
4-(1H-1,2,3-Triazol-1-yl)benzamide: Contains an amide group instead of an ester group
Uniqueness
4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester is unique due to its specific triazole ring and ester functional group, which confer distinct chemical reactivity and biological activity. Its ability to undergo “click” reactions efficiently makes it a valuable building block in synthetic chemistry .
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 4-(triazol-1-yl)benzoate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-8-7-12-13-14/h3-8H,2H2,1H3 |
InChI Key |
YPSZWLJVYWPZGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















